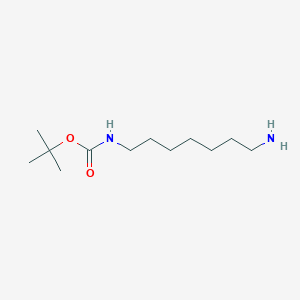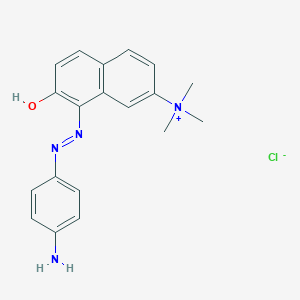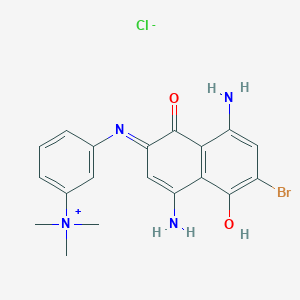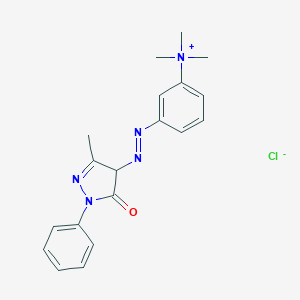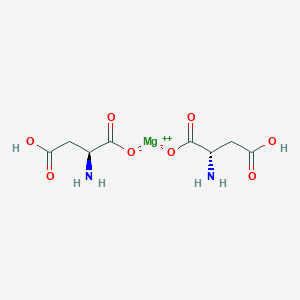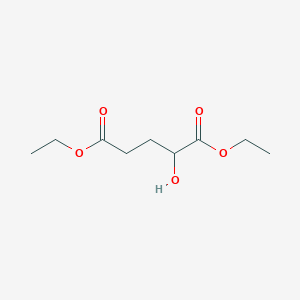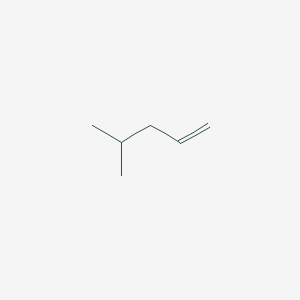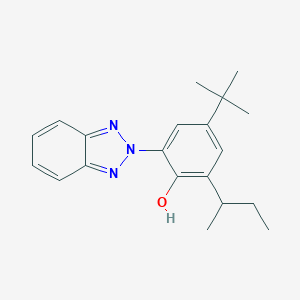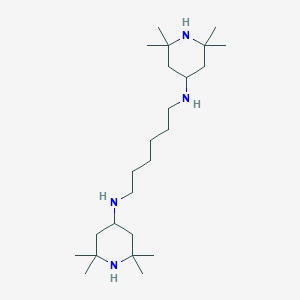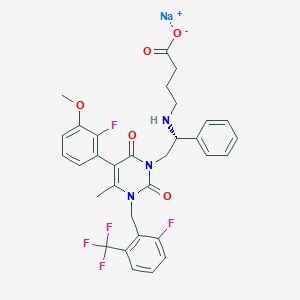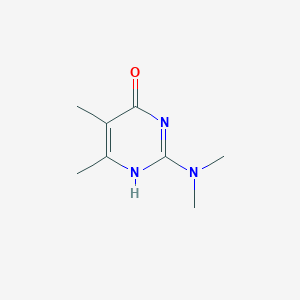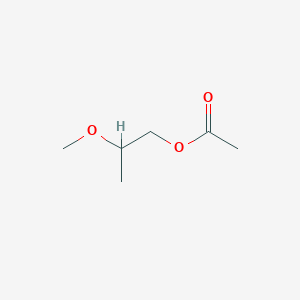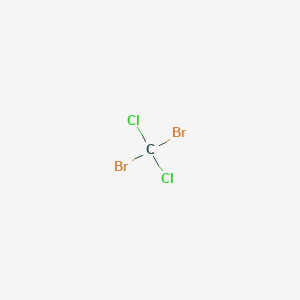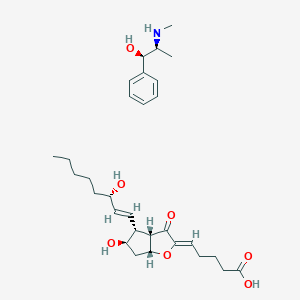
7-Oxo-prostaglandin I2-ephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-prostaglandin I2-ephedrine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a combination of two different chemicals, 7-Oxo-prostaglandin I2 and ephedrine, which have been individually studied for their medicinal properties. The combination of these two chemicals has shown promising results in various research studies, making it a subject of interest for further investigation.
Wirkmechanismus
The mechanism of action of 7-Oxo-prostaglandin I2-ephedrine involves the activation of the prostacyclin receptor and the alpha-adrenergic receptor. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which has various physiological effects. The compound also inhibits the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.
Biochemische Und Physiologische Effekte
7-Oxo-prostaglandin I2-ephedrine has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It also has anti-thrombotic effects by inhibiting platelet aggregation and promoting vasodilation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Oxo-prostaglandin I2-ephedrine in lab experiments include its potent anti-inflammatory, anti-thrombotic, and neuroprotective effects. Additionally, it has been shown to be well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of available data on its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 7-Oxo-prostaglandin I2-ephedrine. One potential direction is the investigation of its potential therapeutic applications in cardiovascular diseases, such as hypertension and atherosclerosis. Another potential direction is the investigation of its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.
Synthesemethoden
The synthesis of 7-Oxo-prostaglandin I2-ephedrine involves the chemical reaction between 7-Oxo-prostaglandin I2 and ephedrine. This reaction is carried out in a laboratory setting and requires specific conditions to obtain the desired product. The process of synthesis is complex and requires expertise in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
7-Oxo-prostaglandin I2-ephedrine has been studied extensively for its potential therapeutic applications. Research studies have shown that this compound has anti-inflammatory, anti-thrombotic, and vasodilatory effects, making it a potential candidate for the treatment of various cardiovascular diseases. Additionally, it has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
108590-75-6 |
|---|---|
Produktname |
7-Oxo-prostaglandin I2-ephedrine |
Molekularformel |
C30H45NO7 |
Molekulargewicht |
531.7 g/mol |
IUPAC-Name |
(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1 |
InChI-Schlüssel |
CLRBHRQIUVKWDS-AUVQIACVSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC |
SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |
Synonyme |
7-keto-PGI2-ephedrine 7-oxo-prostaglandin I2-ephedrine Chinoin 169 Chinoin-169 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



